A Comprehensive Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No. 304693-66-1)
A Comprehensive Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No. 304693-66-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a key building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery.
Introduction: The Significance of the Trifluoromethyl-Pyrimidine Scaffold
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with the pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in nucleobases and numerous approved drugs, the resulting trifluoromethyl-pyrimidine motif offers a powerful platform for the discovery of new therapeutic agents. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No. 304693-66-1) emerges as a critical intermediate, providing a reactive aldehyde handle for the elaboration of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis.
General Properties
| Property | Value | Source |
| CAS Number | 304693-66-1 | [PubChem][1] |
| Molecular Formula | C6H3F3N2O | [PubChem][1] |
| Molecular Weight | 176.10 g/mol | [PubChem][1] |
| Appearance | White to light yellow solid | [ChemicalBook][2] |
| Boiling Point | 153 °C | [ChemicalBook][2] |
| Density | 1.454 g/cm³ | [ChemicalBook][2] |
| Flash Point | 47 °C | [ChemicalBook][2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm) and the two aromatic protons on the pyrimidine ring (typically δ 8-9 ppm).
-
¹³C NMR: The carbon NMR would reveal the presence of the carbonyl carbon (δ > 180 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the pyrimidine ring.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key identifier.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Other significant peaks would include C-F stretching bands and aromatic C-H and C=N stretching frequencies.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Manufacturing
The primary synthetic route to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde involves the reduction of the corresponding ester, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
Laboratory-Scale Synthesis Protocol
This protocol is based on established reduction methods for esters to aldehydes.
Reaction Scheme:
Caption: Reduction of the ester to the aldehyde.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes or toluene) to the reaction mixture while maintaining the temperature at -78 °C. The addition should be dropwise to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.
-
Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(trifluoromethyl)pyrimidine-5-carbaldehyde as a solid.
Reactivity and Synthetic Utility
The aldehyde functionality of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. Common nucleophiles include Grignard reagents, organolithium compounds, and stabilized carbanions.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[3][4][5][6] This is particularly useful for introducing vinyl groups or extending carbon chains. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[3][4]
Caption: General scheme of a Wittig reaction.
Reductive Amination
Reductive amination is a powerful tool for the synthesis of amines from aldehydes.[7][8][9][10] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is widely employed in drug discovery for the introduction of diverse amine functionalities.
Caption: Reductive amination workflow.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(trifluoromethyl)pyrimidine moiety is a recurring structural motif in a variety of biologically active compounds. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde serves as a key starting material for the synthesis of these complex molecules.
Derivatives of trifluoromethyl-pyrimidines have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs, and the trifluoromethyl group can enhance their efficacy.[11]
-
Antiviral and Antifungal Agents: The unique electronic properties of the trifluoromethyl-pyrimidine core have been exploited in the development of novel antiviral and antifungal compounds.[12]
-
Agrochemicals: This structural motif is also prevalent in modern agrochemicals, highlighting its broad biological relevance.[13]
The aldehyde group of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde allows for its incorporation into larger molecules through the synthetic transformations described above, enabling the exploration of vast chemical space in the quest for new drug candidates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-(trifluoromethyl)pyrimidine-5-carbaldehyde. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general guidelines for handling similar aromatic aldehydes and fluorinated compounds should be followed.
Hazard Identification
Based on the safety data for structurally related compounds, 2-(trifluoromethyl)pyrimidine-5-carbaldehyde should be considered:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[16]
-
Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[16]
Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
Keep away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of a privileged pyrimidine scaffold, a bioisosteric trifluoromethyl group, and a reactive aldehyde handle makes it an attractive starting material for the development of novel therapeutic agents and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
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MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]
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Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
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NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]
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Wikipedia. Wittig reaction. Available at: [Link]
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University of California, Irvine. Solvent Free Wittig Reactions. Available at: [Link]
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Chemistry LibreTexts. Wittig Reaction. Available at: [Link]
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PubMed Central. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Available at: [Link]
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National Institutes of Health. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]
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Beilstein Journals. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]
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PubMed. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Available at: [Link]
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PubMed. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]
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New Journal of Chemistry (RSC Publishing). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Available at: [Link]
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ResearchGate. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]
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National Institutes of Health. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]
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